(5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
CAS No.:
Cat. No.: VC16002343
Molecular Formula: C6H13NO2Si
Molecular Weight: 159.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2Si |
|---|---|
| Molecular Weight | 159.26 g/mol |
| IUPAC Name | (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H13NO2Si/c1-10(2)3-5(6(8)9)7-4-10/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
| Standard InChI Key | YEFNTQMXMYMTTQ-RXMQYKEDSA-N |
| Isomeric SMILES | C[Si]1(C[C@@H](NC1)C(=O)O)C |
| Canonical SMILES | C[Si]1(CC(NC1)C(=O)O)C |
Introduction
Synthesis and Preparation
The synthesis of azasilolidine derivatives typically involves the reaction of appropriate silicon-containing precursors with nitrogen sources. For (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, specific synthesis methods might involve chiral resolution or asymmetric synthesis to achieve the desired S configuration.
Potential Applications
Azasilolidines have been explored for their potential biological activities, including antimicrobial and antifungal properties. The presence of a carboxylic acid group in (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid could enhance its solubility and interaction with biological targets.
Research Findings
While specific research findings on (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid are not available, related compounds have shown promise in medicinal chemistry. For instance, 3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid is used as a protected form of azasilolidine derivatives, which can be deprotected to reveal the carboxylic acid functionality.
Note:
Due to the lack of specific information on (5S)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid, this article focuses on general aspects of azasilolidine chemistry and potential applications. Further research is recommended to provide detailed insights into this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume